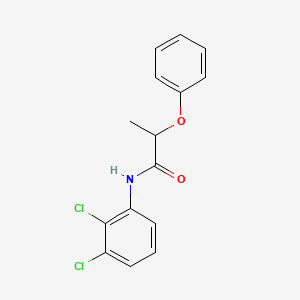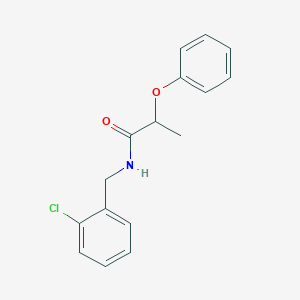![molecular formula C14H12F3N3O B3931243 N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3931243.png)
N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]urea
Descripción general
Descripción
N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as PTU, is a chemical compound that has been widely studied for its potential use in scientific research. PTU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
PTU's mechanism of action is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatases. This inhibition leads to the modulation of various cellular processes, including the regulation of ion channels and the activation of immune cells.
Biochemical and Physiological Effects:
PTU has been shown to have a variety of biochemical and physiological effects, including the inhibition of thyroid hormone synthesis and the modulation of immune cell activation. It has also been shown to have anti-inflammatory and anti-tumor effects, making it a potentially valuable tool for researchers studying these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PTU in lab experiments is its ability to modulate cellular processes in a specific and targeted manner. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and monitoring.
Direcciones Futuras
There are many potential future directions for research involving PTU, including its use in the development of new treatments for autoimmune diseases and cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential use in other areas of scientific research.
Aplicaciones Científicas De Investigación
PTU has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have a variety of effects on cellular processes, including the inhibition of protein tyrosine phosphatases and the modulation of ion channels. PTU has also been studied for its potential use in the treatment of autoimmune diseases and cancer.
Propiedades
IUPAC Name |
1-(pyridin-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c15-14(16,17)10-4-3-6-11(8-10)20-13(21)19-9-12-5-1-2-7-18-12/h1-8H,9H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZQMRAUJZHGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



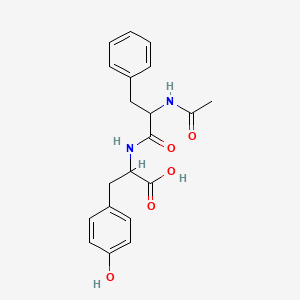


![N-[4-(dimethylamino)phenyl]-2-phenoxypropanamide](/img/structure/B3931210.png)

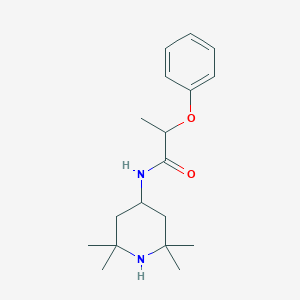

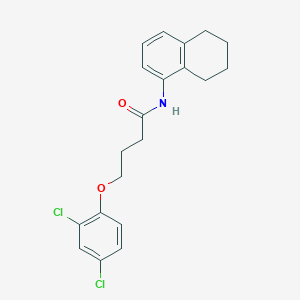
![4-propylphenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate](/img/structure/B3931257.png)
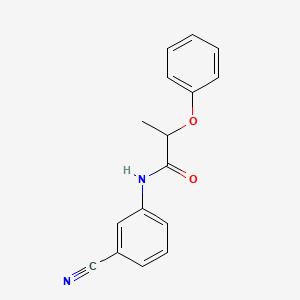
![N-[2-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B3931271.png)
![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-5-[(pyrimidin-2-ylthio)methyl]-2-furamide](/img/structure/B3931273.png)
